molecular formula C13H13FN2O2 B15066449 Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B15066449
M. Wt: 248.25 g/mol
InChI Key: DZJYIYGLLLAJSJ-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a quinoline core structure substituted with a fluorine atom at the 7-position and a methylamino group at the 4-position, which are critical for modulating its electronic properties and biological activity. It is primarily utilized as a key synthetic building block in the development of novel bioactive molecules. Researchers value this compound for its role in constructing more complex quinolone and quinoline derivatives, a class known for its diverse pharmacological properties. Based on its structural features and related analogs, its primary research application is in the exploration and synthesis of potential antibacterial agents . The fluorine atom and the specific substitution pattern on the quinoline ring are common in the scaffolds of several antibiotic classes, which work by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets (SDS) should be consulted prior to use.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-7-16-11-6-8(14)4-5-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

DZJYIYGLLLAJSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 7-fluoro-4-chloroquinoline with methylamine, followed by esterification with ethyl chloroformate . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is a fluorinated quinoline derivative with potential applications in medicinal chemistry and other fields due to its unique structure. The compound features a methylamino group at the 4-position and an ethyl ester at the 3-carboxylic acid position on the quinoline ring.

Potential Applications

  • Antibacterial Agent Research suggests that this compound may have antibacterial properties, particularly against certain bacteria strains. Its mechanism of action likely involves binding to enzymes such as DNA gyrase, which is vital for bacterial DNA replication. This interaction can inhibit bacterial growth, making it a candidate for further development as an antibacterial agent.
  • Drug Development The methylamino group is believed to play a significant role in enzyme inhibition mechanisms, positioning this compound as a candidate for further studies in drug development.
  • Antimalarial drugs It can be used for the development of new antimalarial drugs .
  • Pharmaceutical Development Its unique structure contributes to its potential applications in medicinal chemistry and other fields.

Factors Enhancing Biological Activity

  • Fluorine atom The presence of the fluorine atom enhances its lipophilicity, which may facilitate better cell membrane penetration and interaction with biological targets.
  • Trifluoromethyl group The trifluoromethyl group is known to enhance the interaction of compounds with biological targets, making this derivative a candidate for further pharmacological studies aimed at discovering new therapeutic agents.

Structural Similarities

Several compounds share structural similarities with this compound.

Industrial Production

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield, alongside purification techniques like recrystallization or chromatography to ensure high purity.

Additional Information

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. This binding can inhibit the activity of enzymes such as DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent patterns, biological relevance, and synthetic routes:

Compound Name Substituents (Positions) Key Features Biological/Industrial Relevance References
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate 7-F, 4-(CH₃NH), 3-COOEt Methylamino enhances H-bonding; fluorine improves bioavailability Antibacterial intermediate (hypothesized) N/A
Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate 7-Cl, 6-F, 4-OEt, 3-COOEt Chloro and fluoro enhance reactivity; ethoxy may reduce metabolic stability Intermediate for prulifloxacin synthesis
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 8-F, 4-oxo, 3-COOEt Bromine increases steric bulk; 4-oxo group may limit membrane permeability GABAAR modulation studies
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-NH₂, 1-cyclopropyl, 8-OMe, 4-oxo Cyclopropyl and methoxy groups enhance antibacterial activity Antibacterial intermediate
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 4-OH, 7-CF₃, 3-COOEt Trifluoromethyl improves lipophilicity; hydroxy group aids solubility Anticancer and antimicrobial research
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 7-Cl, 4-OH, 2-CH₃, 3-COOEt Hydroxy and methyl groups alter electronic properties Synthetic intermediate

Key Comparative Analyses

Electronic and Steric Effects
  • Fluorine vs. Chlorine/Bromine : Fluorine’s smaller size and electronegativity (e.g., in the target compound vs. 7-chloro analogs ) reduce steric hindrance and enhance membrane permeability. Chlorine and bromine, being bulkier, may improve binding to hydrophobic pockets but limit solubility .
  • Methylamino vs.
Pharmacokinetic and Metabolic Properties
  • Trifluoromethyl vs. Fluorine : The trifluoromethyl group in increases metabolic stability and lipophilicity but may reduce aqueous solubility. The target compound’s single fluorine balances bioavailability and reactivity.
  • Cyclopropyl Substitution : The cyclopropyl ring in confers rigidity and resistance to enzymatic degradation, a feature absent in the target compound.

Biological Activity

Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C13H12FN2O2 and a molecular weight of approximately 248.25 g/mol. The compound features a methylamino group at the 4-position and an ethyl ester at the 3-carboxylic acid position, which enhances its solubility and bioavailability compared to other quinoline derivatives.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against various strains of bacteria. The compound's mechanism of action is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This interaction can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These values indicate that the compound demonstrates moderate to good antimicrobial activity across both Gram-positive and Gram-negative bacteria .

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of DNA gyrase and topoisomerase IV enzymes involved in bacterial DNA replication . The presence of the fluorine atom in the structure enhances lipophilicity, potentially facilitating better cell membrane penetration and interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Antimicrobial Studies : A study examining various monomeric alkaloids found that compounds with structural similarities exhibited varying degrees of antimicrobial activity, highlighting the importance of specific functional groups in enhancing efficacy .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the molecular structure significantly impact biological activity. For instance, replacing the methylamino group with other substituents can alter potency against bacterial strains .
  • In Vivo Studies : Preliminary in vivo studies suggest that compounds within this class may also exhibit antitumor properties, indicating their potential beyond antibacterial applications.

Q & A

Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?

  • Methodological Answer:
  • DFT calculations (e.g., B3LYP/6-31G*) to map electronic properties (e.g., Fukui indices for reactive sites).
  • Molecular dynamics simulations to assess binding pocket flexibility.
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors. Crystal structure data (e.g., CCDC entries) validate docking poses .

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